molecular formula C13H6BrCl2N3O2S B6535820 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide CAS No. 1040642-70-3

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

Cat. No.: B6535820
CAS No.: 1040642-70-3
M. Wt: 419.1 g/mol
InChI Key: QSUMPNXBSGLEPG-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophene moiety and a 2,5-dichlorobenzamide group. This structure combines electron-withdrawing substituents (bromine and chlorine atoms) with aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)12-18-19-13(21-12)17-11(20)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMPNXBSGLEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves multiple steps:

    Formation of the Bromothiophene Intermediate: The starting material, 2-bromothiophene, undergoes bromination to yield 5-bromo-2-thiopheneboronic acid.

    Oxadiazole Ring Formation: The bromothiophene intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.

    Coupling with Dichlorobenzamide: The final step involves coupling the oxadiazole intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while oxidation might produce a sulfone or sulfoxide.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity Insights Reference
Target Compound C₁₃H₇BrCl₂N₃O₂S ~424.5* N/A Anticipated C-Br (560–580 cm⁻¹), C-Cl (650–750 cm⁻¹) Potential enzyme inhibition (PFOR-like targets)
5k (2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole) C₁₃H₉BrN₂O₂S 337.19 N/A NMR consistency with literature (δ 7.21–8.19 ppm for aromatic protons) Not reported
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₇H₁₁Cl₂N₃O₄ 392.19 N/A Benzodioxine C-O-C stretch (~1250 cm⁻¹) Not reported
4l (5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine) C₂₂H₁₅BrN₄O₂ 447.29 N/A IR: 3323 cm⁻¹ (NH), 561 cm⁻¹ (C-Br) Anti-microbial activity implied
7c–7f (Amino-thiazole-linked oxadiazoles) C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂ 375–389 134–178 IR: 1569 cm⁻¹ (C=N), 1246 cm⁻¹ (C=S) Not reported

*Estimated based on analogous compounds.

Key Observations:

  • Substituent Influence on Reactivity : The target compound’s 5-bromothiophene and 2,5-dichlorobenzamide groups likely enhance electrophilic character compared to 5k (methoxyphenyl substituent), which may reduce synthetic yields due to steric and electronic challenges .
  • Spectral Trends : The C-Br stretch in IR (~560 cm⁻¹) is consistent across brominated analogs (e.g., 4l ), while dichlorophenyl groups in related compounds (e.g., ) show distinct downfield shifts in ¹H-NMR (δ 7.2–8.2 ppm).
  • Biological Potential: The dichlorobenzamide moiety may mimic nitazoxanide derivatives (), which inhibit PFOR enzymes via amide anion conjugation .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H6BrCl2N3O2SC_{13}H_6BrCl_2N_3O_2S with a molecular weight of 386.17 g/mol. The structure includes:

  • A brominated thiophene ring.
  • An oxadiazole ring.
  • A dichlorobenzamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act on specific receptors that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Compound Activity Target Organism
This compoundAntibacterialE. coli, S. aureus
Similar CompoundsAntifungalC. albicans

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. It has shown cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests promising potential for developing new antimicrobial agents based on this structure.
  • Anticancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells compared to controls.

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